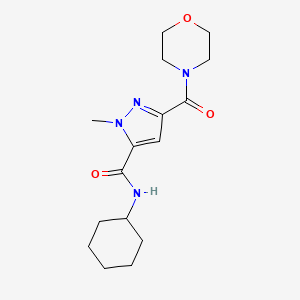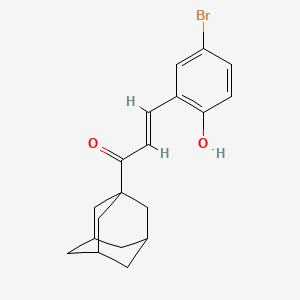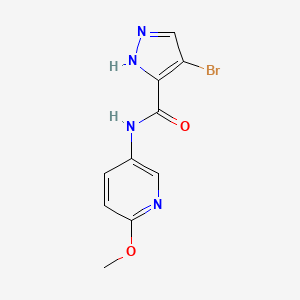![molecular formula C17H24N4O4S B10953946 methyl (4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]sulfamoyl}phenyl)carbamate](/img/structure/B10953946.png)
methyl (4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]sulfamoyl}phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL N-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}SULFONYL)PHENYL]CARBAMATE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}SULFONYL)PHENYL]CARBAMATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives.
Attachment of the Butyl Chain: The butyl chain is introduced via alkylation reactions, often using alkyl halides under basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Carbamate Formation: The final step involves the reaction of the sulfonamide with methyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the butyl chain.
Reduction: Reduction reactions can target the sulfonamide and carbamate groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
METHYL N-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}SULFONYL)PHENYL]CARBAMATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL N-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}SULFONYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
METHYL N-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}SULFONYL)PHENYL]UREA: Similar structure but with a urea group instead of a carbamate.
METHYL N-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}SULFONYL)PHENYL]THIOCARBAMATE: Contains a thiocarbamate group instead of a carbamate.
Uniqueness
The unique combination of the pyrazole ring, sulfonamide group, and carbamate moiety in METHYL N-[4-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]AMINO}SULFONYL)PHENYL]CARBAMATE provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H24N4O4S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl N-[4-[3-(3,5-dimethylpyrazol-1-yl)butylsulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C17H24N4O4S/c1-12-11-14(3)21(20-12)13(2)9-10-18-26(23,24)16-7-5-15(6-8-16)19-17(22)25-4/h5-8,11,13,18H,9-10H2,1-4H3,(H,19,22) |
InChI Key |
GPQJMWQDNCKEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Adamantyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10953867.png)

![methyl 4,5-dimethyl-2-{[({2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10953881.png)

![ethyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10953892.png)
![Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10953899.png)
![5-[(2-Methylpropyl)amino]-5-oxopentanoic acid](/img/structure/B10953906.png)
![6-(2-methylbutan-2-yl)-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10953911.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953914.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B10953919.png)

![2-(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)-4-methylquinoline](/img/structure/B10953942.png)
![2-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10953960.png)
![3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10953964.png)
